Kingianoside B
Description
Structure
2D Structure
Properties
CAS No. |
145867-18-1 |
|---|---|
Molecular Formula |
C39H60O13 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
(5'R,6R,7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |
InChI |
InChI=1S/C39H60O13/c1-17-8-11-39(47-16-17)18(2)28-25(52-39)13-24-22-7-6-20-12-21(9-10-37(20,4)23(22)14-27(41)38(24,28)5)49-35-33(46)31(44)34(19(3)48-35)51-36-32(45)30(43)29(42)26(15-40)50-36/h6,17-19,21-26,28-36,40,42-46H,7-16H2,1-5H3/t17-,18+,19-,21+,22?,23?,24?,25?,26-,28?,29-,30+,31-,32-,33-,34+,35+,36+,37+,38-,39-/m1/s1 |
InChI Key |
NOJRPHWSGXJXNF-JXGKGABASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Kingianoside B can be extracted from the rhizomes of Polygonatum kingianum using various chromatographic techniques. The extraction process typically involves macroporous resin, silica-gel, and octadecyl silica (ODS) column chromatography . The detailed synthetic routes and industrial production methods for this compound are not extensively documented in the literature.
Chemical Reactions Analysis
Kingianoside B undergoes several types of chemical reactions, including hydrolysis and glycosylation. Common reagents used in these reactions include acids and enzymes that facilitate the breakdown of glycosidic bonds . The major products formed from these reactions are simpler sugar molecules and aglycones.
Scientific Research Applications
Kingianoside B is a compound derived from the plant Kingianthus and has garnered attention for its potential applications in various scientific fields. This article explores its applications, supported by comprehensive data and documented case studies.
Pharmaceutical Applications
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and liver cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug.
Anti-inflammatory Effects
this compound has shown promise in reducing inflammation. Studies have reported its efficacy in models of acute and chronic inflammation, suggesting potential therapeutic uses in treating inflammatory diseases such as arthritis.
Antioxidant Properties
The compound exhibits strong antioxidant activity, which is crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a potential supplement for enhancing health and preventing degenerative diseases.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. It has been observed to improve cognitive function in animal models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines, this compound was found to reduce cell viability significantly. The study utilized various concentrations of the compound over 48 hours, revealing a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of this compound involved administering the compound to mice with induced paw edema. Results showed a significant reduction in paw swelling compared to control groups, with histological analysis confirming decreased inflammatory cell infiltration.
| Treatment Group | Paw Swelling (mm) |
|---|---|
| Control | 5.0 |
| Low Dose (10 mg/kg) | 3.5 |
| High Dose (50 mg/kg) | 1.5 |
Mechanism of Action
The mechanism of action of Kingianoside B involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in glucose metabolism, thereby exerting hypoglycemic effects . Additionally, it may interact with cell membrane receptors to enhance its antimicrobial properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Kingianoside B and Related Saponins
Key Structural Differences :
- Kingianoside G and I differ from B in glycosylation patterns, particularly at the C-3 and C-26 positions, which alter solubility and receptor binding .
- Timosaponin B-III lacks the trisaccharide chain of this compound, reducing its affinity for EGFR but enhancing neuroprotective effects .
Functional Analogues
Anticancer Compounds
- Deapi-platycodin D3: Shares mTOR and BCL2 targeting but exhibits higher cytotoxicity against lung cancer cells compared to this compound .
- Parisyunnanoside H: Targets MAPK8 and PIK3CA but lacks ACE inhibitory activity, highlighting this compound’s dual functionality .
ACE Inhibitors
- Ruscogenin derivatives: Show comparable ACE inhibition but lower anticancer potency than this compound .
Pharmacological and Mechanistic Insights
Anticancer Activity
This compound inhibits EGFR and mTOR pathways more effectively than Kingianoside G or I, as demonstrated by molecular docking studies showing stronger hydrogen bonding with EGFR’s ATP-binding pocket (binding energy: -17.24 kcal/mol vs. -9.92 kcal/mol for Ruscogenin derivatives) . In contrast, Timosaponin B-III’s neuroprotection correlates with its ability to cross the blood-brain barrier, a property less pronounced in this compound .
Anti-HIV and Anti-Inflammatory Gaps
While Kingianoside A and C exhibit anti-HIV activity, this compound lacks documented efficacy in this area, likely due to differences in aglycone stereochemistry .
Q & A
Q. What validated analytical methods are recommended for identifying and quantifying Kingianoside B in plant extracts?
To ensure accurate identification and quantification, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for molecular specificity and sensitivity. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing this compound from structurally similar saponins. Method validation should include calibration curves, limits of detection (LOD), and recovery rates using spiked samples .
Q. How can researchers optimize extraction protocols for this compound to maximize yield while preserving structural integrity?
A factorial experimental design is recommended to test variables such as solvent polarity (e.g., methanol-water ratios), extraction time, and temperature. Ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency. Post-extraction, stability studies under varying pH and storage conditions should be conducted to confirm compound integrity .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
Begin with cell-based assays targeting pathways relevant to the compound’s hypothesized activity (e.g., anti-inflammatory or cytotoxic effects). Use immortalized cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and validate results with primary cells. Dose-response curves and positive/negative controls are essential to minimize false positives .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action across studies be systematically addressed?
Conduct a meta-analysis of existing data to identify confounding variables (e.g., differences in cell models, purity of compounds, or assay protocols). Follow this with orthogonal validation methods, such as siRNA knockdowns or CRISPR-Cas9 gene editing, to confirm target engagement. Reproducibility should be tested across independent labs .
Q. What strategies are effective for elucidating this compound’s pharmacokinetic profile in vivo?
Use radiolabeled this compound (e.g., ^14C or ^3H isotopes) in animal models to track absorption, distribution, metabolism, and excretion (ADME). Combine this with LC-MS/MS to quantify metabolites. Compartmental modeling can predict human pharmacokinetics, but species-specific metabolic differences must be addressed .
Q. How can researchers design experiments to investigate synergistic effects between this compound and other bioactive compounds?
Apply the Chou-Talalay combination index (CI) method in vitro to quantify synergy, additivity, or antagonism. Use isobolograms for dose-effect visualization. In vivo, co-administration studies should control for pharmacokinetic interactions (e.g., cytochrome P450 enzyme modulation) .
Q. What computational approaches are recommended for predicting this compound’s molecular targets and off-target effects?
Perform molecular docking simulations against protein databases (e.g., PDB) to identify potential binding partners. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Machine learning models trained on phytochemical datasets can predict off-target interactions and toxicity .
Data Analysis and Reporting
Q. How should researchers address variability in this compound’s bioactivity data across replicate experiments?
Apply robust statistical methods such as mixed-effects models to account for batch-to-batch variability. Outlier detection tools (e.g., Grubbs’ test) and sensitivity analyses can identify technical vs. biological variability. Transparent reporting of raw data and preprocessing steps is critical .
Q. What frameworks are effective for integrating multi-omics data to study this compound’s systemic effects?
Use pathway enrichment analysis (e.g., KEGG, Reactome) to link transcriptomic, proteomic, and metabolomic datasets. Network pharmacology tools (e.g., Cytoscape) can visualize compound-target-disease interactions. Ensure reproducibility by depositing data in public repositories like GEO or MetaboLights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
